Lanthanum acetate

Beschreibung

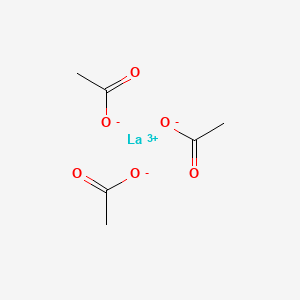

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lanthanum(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRJWBUSTKIQQH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061275 | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White hygroscopic solid; [MSDSonline] | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

917-70-4, 10086-51-8 | |

| Record name | Lanthanum acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lanthanum salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lanthanum(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANTHANUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G91Y2QLF3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of Lanthanum Iii Acetate Compounds

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for investigating the surface morphology, texture, and nanostructural features of materials derived from lanthanum(III) acetate (B1210297). These techniques provide high-resolution images that reveal particle shape, size, and arrangement.

Studies have shown diverse morphologies depending on the synthesis method and the final material. For instance, silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264), prepared using lanthanum acetate, exhibited irregularly spherical shaped particles with soft and smooth surfaces when unsupported nih.gov. In the synthesis of perovskite-type LaMnO₃ nanofibers via electrospinning, where this compound was a precursor, SEM and TEM analyses revealed chain-like structures with rough surfaces. The internal structure of these nanofibers was composed of single-crystalline grains approximately 20 nm in size nih.gov.

Furthermore, lanthanum carbonate nanoparticles, synthesized from this compound, have been characterized by SEM and TEM to understand their morphology and particle size americanelements.comwikipedia.org. Similarly, lanthanum hydroxide (B78521) nanostructures, often synthesized via sonochemical reactions potentially involving this compound, have had their morphology investigated by SEM, with studies exploring the impact of synthesis parameters like power, time, and surfactants wikipedia.org. Field-emission scanning electron microscopy (FESEM) and high-resolution TEM have also been employed to study the morphology and structure of lanthanum hydroxycarbonate (LaCO₃OH) superstructures formed by the dissociation of this compound hydrate (B1144303) wikidoc.org. In the context of doping, La-doped ZnO nanostructures, often prepared using lanthanum precursors like lanthanum acetylacetonate (B107027) hydrate, showed almost uniformly distributed surface morphologies, with variations in surface roughness observed as a function of lanthanum concentration atamanchemicals.com. Beyond direct structural characterization, lanthanum cations can also be utilized as a contrast agent in electron microscopy, reacting with anionic groups in biological samples to enhance staining and provide chemical contrast for visualizing structures like the glycocalyx macsenlab.com.

Surface Sensitive Techniques (XPS, EDX, BET) for Surface Chemistry and Porosity Analysis

Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray (EDX) spectroscopy, and Brunauer-Emmett-Teller (BET) analysis are crucial for understanding the surface chemistry, elemental composition, and porosity characteristics of lanthanum(III) acetate compounds and derived materials.

X-ray Photoelectron Spectroscopy (XPS) is employed for elemental identification and quantitative analysis of elements present on the material's surface nih.govnih.gov. For example, XPS analysis has been used to confirm the successful synthesis and surface composition of lanthanum carbonate nanoparticles americanelements.comwikipedia.org. It has also provided insights into adsorption mechanisms, such as in studies of lanthanide-incorporated nano-hydroxyapatite, where XPS supported the adsorption of lead (Pb²⁺) and fluoride (B91410) (F⁻) by determining the atomic composition of the surface before and after adsorption nih.gov.

Energy Dispersive X-ray (EDX) spectroscopy , often coupled with SEM, provides information on the elemental composition and distribution within a sample. EDX studies have confirmed the presence of lanthanum alongside other elements, such as zinc and oxygen, in La-doped ZnO nanostructures atamanchemicals.com. It has also been used to analyze the elemental distribution of cerium and lanthanum on the surface of composite materials, indicating the dense distribution of these elements nih.gov. Furthermore, EDX has been instrumental in characterizing the composition of lanthanum hydroxycarbonate superstructures wikidoc.org.

Brunauer-Emmett-Teller (BET) analysis is a widely used technique for determining the specific surface area and porosity of materials. This method analyzes nitrogen adsorption-desorption isotherms to derive surface area and pore size distribution. For instance, a novel lanthanum metal-organic framework (La-MOF), which can be derived from lanthanum precursors, exhibited an impressive surface area of 952.96 m²/g and a pore volume of 1.038 cm³/g, with its mesoporous structure and pore size distribution determined by BET and NLDFT techniques nih.gov. BET analysis has also been applied to silica-supported lanthanum catalysts nih.gov and lanthanide-incorporated nano-hydroxyapatite, where a decrease in surface area after adsorption suggested the accumulation of adsorbed species within the pores nih.gov.

The following table summarizes typical surface area values for some lanthanum-containing materials:

| Material Type | Technique | Surface Area (m²/g) | Reference |

| Lanthanum Metal-Organic Framework (La-MOF) | BET | 952.96 | nih.gov |

| La-MOF after Deltamethrin Adsorption | BET | 732.17 | nih.gov |

| Lanthanide-Incorporated Nano-Hydroxyapatite | BET | 108.58 - 123.67 | nih.gov |

| Hydroxyapatite (neat) | BET | 66.88 | nih.gov |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful, versatile, and advanced analytical technique utilized for precise elemental composition determination nih.gov. The fundamental principle of ICP-OES involves introducing a sample into an inductively coupled argon plasma, where the high temperature causes the sample's atoms and ions to become excited nih.gov. As these excited species return to their ground state, they emit photons at characteristic wavelengths, which are then detected and quantified to determine the elemental composition of the sample nih.gov.

ICP-OES offers several advantages, including low detection time, lower detection limits, a broader linear dynamic range, and greater matrix tolerability, with negligible chemical interferences nih.gov. It is capable of analyzing a wide variety of samples, including aqueous, inorganic, organic liquids, and solids nih.gov. For lanthanum compounds, ICP-OES is routinely used for accurate quantification. For example, lanthanum standard solutions are commercially available for ICP-OES, highlighting its role in precise lanthanum quantification thermofisher.com. This technique has been successfully applied to determine the elemental composition (in weight percentage) of complex materials such as trimetallic electrocatalysts containing lanthanum, copper, and cesium nih.gov. Moreover, ICP-OES is employed in methods for pre-concentration and subsequent determination of lanthanum in various environmental and industrial samples, even at low concentrations nih.govnih.gov.

The following table presents elemental composition data for a trimetallic electrocatalyst where this compound could be a precursor:

| Catalyst | Cu (wt%) | La (wt%) | Cs (wt%) | Reference |

| Cu5La1Cs1 | 88.12 | 5.56 | 6.31 | nih.gov |

| Cu10La1Cs1 | 93.92 | 3.31 | 2.77 | nih.gov |

| Cu10Ag1La1 | 79.08 | 4.09 | 16.83 | nih.gov |

| Cu10Zn1La1 | 85.70 | 4.44 | 9.86 | nih.gov |

UV-Vis Spectroscopy for Optical Properties and Band Gap Analysis

UV-Vis spectroscopy is a fundamental technique for characterizing the optical properties of lanthanum(III) acetate and related materials, including their transmittance, absorption characteristics, and crucially, their optical band gap energy nih.govnih.govnih.gov. The band gap is a critical parameter for semiconductor materials, influencing their electronic and optical behavior.

For anhydrous this compound (La(CH₃COO)₃), theoretical calculations based on electronic band structure suggest it is an indirect wide band gap material. Its optical band gap has been determined to be 5.49 eV, indicating that optical activation of charge transfer within the compound can occur with wavelengths shorter than 226 nm, placing it in the deep ultraviolet (DUV) region nih.gov.

The optical properties can be significantly influenced by doping or by the formation of other lanthanum-containing compounds. For instance, in lanthanum-doped zinc oxide (ZnO) thin films, where this compound or acetylacetonate can serve as a precursor, UV-Vis spectroscopy revealed an increase in optical transmittance (exceeding 80%) and an elevated band gap. The band gap increased from 3.1 eV for undoped ZnO to 3.32 eV for Zn₀.₉₅La₀.₀₅O films. This increase is often attributed to the Burstein-Moss shift and improved crystalline quality resulting from lanthanum incorporation nih.gov.

Similarly, studies on lanthanum-doped manganese barium hexaferrites utilized UV-Vis absorption spectra to analyze their optical properties and band gap energy. In these materials, the band gap energy was observed to decrease progressively with increasing lanthanum concentration, with values ranging from 1.13 eV to 0.71 eV nih.gov. Lanthanum titanate nanoparticles have also been characterized by UV-Vis diffuse reflectance spectroscopy, revealing wide band gaps typically ranging between 3.50 and 3.88 eV nih.gov.

The following table summarizes optical band gap values for various lanthanum-containing materials:

| Material | Optical Band Gap (eV) | Reference |

| Anhydrous this compound (La(CH₃COO)₃) | 5.49 | nih.gov |

| Undoped ZnO Thin Film | 3.1 | nih.gov |

| Zn₀.₉₅La₀.₀₅O Thin Film | 3.32 | nih.gov |

| Lanthanum-doped Manganese Barium Hexaferrite (x=0.02) | 1.13 | nih.gov |

| Lanthanum-doped Manganese Barium Hexaferrite (x=0.10) | 0.71 | nih.gov |

| Lanthanum Titanate Nanoparticles | 3.50 - 3.88 | nih.gov |

Coordination Chemistry and Complexation Behavior of Lanthanum Iii Acetate

Ligand Exchange Mechanisms and Coordination Sphere Dynamics

The coordination sphere of lanthanum(III) acetate (B1210297) complexes exhibits dynamic behavior, driven by the inherent tendency of lanthanides to coordinate water and the diverse coordination modes available to the acetate ligand. nih.gov Ligand exchange mechanisms have been investigated for various lanthanide complexes, indicating the occurrence of intermolecular ligand exchange. researchgate.net The coordination number of lanthanide ions, including lanthanum, can vary significantly, with solvent coordination often introducing complexities in determining the precise coordination number. academie-sciences.fr

In anhydrous lanthanum acetate, the La(III) center is typically nine-coordinate. wikipedia.org However, in other complexes, lanthanum can achieve even higher coordination numbers, such as 10 or 11. academie-sciences.fracademie-sciences.fr For instance, the [La(H₂O)₉]³⁺ aqua ion itself is nine-coordinate. academie-sciences.fr The La–O bond distances in anhydrous this compound range from 2.474 to 2.794 Å, with an average distance of 2.615 Å. academie-sciences.fr

Formation of Mononuclear and Polymeric Coordination Architectures

Lanthanum(III) acetate is notable for its propensity to form both mononuclear and extended polymeric coordination architectures. Anhydrous this compound itself is a coordination polymer, where each La(III) center is nine-coordinate, utilizing both bidentate and bridging acetate ligands to form a three-dimensional network structure. wikipedia.orgacademie-sciences.fr

The formation of polymeric structures is also observed in aqueous solutions, where this compound species can undergo polymerization, leading to the formation of colloidal sols and, subsequently, translucent gels. researchgate.net This polymerization process, particularly during the drying step, significantly impacts the texture of the final material. researchgate.net

The use of ionic liquids as reaction media has enabled the synthesis of anhydrous anionic lanthanide acetate coordination compounds, which can form either polymeric or dimeric structures, depending on the specific ionic liquid used and the size of the metal ion. nih.gov These dimeric and polymeric complexes exhibit a range of acetate coordination modes, including η³μ₂κ², η²μκ², and η²μ₂κ². nih.gov Beyond simple acetate systems, lanthanum(III) can also form complex two-dimensional layered structures where oxalate (B1200264) and acetate ligands act as bridges. researchgate.net Additionally, one-dimensional infinite chains can be formed with propionate (B1217596) ligands. researchgate.net In such polymeric structures, the coordination numbers of the lanthanum ions can be 9 and 10. researchgate.net

Comparative Studies with Other Lanthanide Carboxylate Complexes (e.g., Formate (B1220265), Propionate)

Comparative studies with other lanthanide carboxylate complexes, such as formates and propionates, highlight the influence of the carboxylate ligand on the coordination behavior and structural characteristics. Anhydrous praseodymium and holmium acetates are isostructural with anhydrous this compound, indicating similar coordination environments for these early and mid-series lanthanides. wikipedia.org Cerium(III) acetate is also known to be isostructural with this compound. academie-sciences.fr

A general trend observed across the lanthanide series for anhydrous acetates is a decrease in coordination number, typically from 10 for lanthanum to 7 for lutetium. academie-sciences.fr Furthermore, while this compound forms a three-dimensional network structure, later lanthanides in the series tend to adopt chain structures in their Ln(CH₃COO)₃ compounds. academie-sciences.fr

Potentiometric studies have been conducted to determine the stability constants of La(III)-formate and La(III)-propionate complexes in aqueous media, allowing for a comparison with existing data for La(III)-acetate. osti.govtandfonline.com These studies, typically performed at 25°C and an ionic strength of 1.00 M (NaClO₄), have identified the formation of four mononuclear complexes for both the La(III)-formate and La(III)-propionate systems. osti.govtandfonline.com The data reveal that the tendency to complex varies among formate, acetate, and propionate ligands. osti.govtandfonline.com

| Complex Type | La(III)-Formate System (L mol⁻ⁿ) | La(III)-Propionate System (L mol⁻ⁿ) |

| β₁ | 13.2 ± 0.6 | 42 ± 3 |

| β₂ | 48 ± 4 | 299 ± 25 |

| β₃ | 118 ± 15 | 1201 ± 138 |

| β₄ | 85 ± 15 | 2527 ± 174 |

Note: Data for La(III)-acetate are typically sourced from literature for comparative purposes. osti.govtandfonline.com

Carboxylate ligands, including acetate, formate, and propionate, are widely utilized in the preparation of lanthanide coordination polymers due to their ability to act as hard Lewis bases and coordinate effectively with hard Lewis acid lanthanide(III) ions. frontiersin.org In some lanthanide complexes with carboxylic acids, the binding mode is bidentate, occurring through the carboxylic oxygen atoms. tandfonline.com The structural diversity extends to propionate complexes, which can exhibit polytypism and different structural types depending on the specific lanthanide ion and the level of hydration. researchgate.net

Influence of Solvent and Reaction Conditions on Coordination Modes

The role of the solvent is particularly significant in the synthesis of lanthanide complexes. academie-sciences.fracademie-sciences.fr For instance, while early lanthanides might form the same complex regardless of whether acetonitrile (B52724) or ethanol (B145695) is used as a solvent, the solvent can profoundly affect the structure of 1:1 complexes for later lanthanides. academie-sciences.fr The presence of certain crown ethers in the reaction mixture can stabilize different molecular units, leading to complexes with varying coordination numbers, such as 11-coordinate lanthanum. academie-sciences.fracademie-sciences.fr

The use of ionic liquids as reaction media provides a pathway to access anhydrous anionic lanthanide acetates, and the choice of ionic liquid can influence whether polymeric or dimeric structures are formed. nih.gov Furthermore, varying reaction conditions can lead to the observation of diverse coordination modes for carboxylate ligands, including κ²- and κ¹-terminal coordination, as well as μ₂-κ¹:κ¹-bridging and μ₂-κ¹:κ²-semibridging. acs.org

The composition and structure of rare earth coordination compounds are notably sensitive to the preparation conditions. mdpi.com The degree of hydration in a complex, for example, can vary depending on the synthesis temperature, the concentration of water in the reaction, and the ionic radius of the specific rare earth cation. mdpi.com In the context of colloidal sol formation, the presence of acetate ions can limit the condensation rate of basic lanthanum species through this compound complexation. researchgate.net Moreover, the polymerization of this compound complexes during the drying step has a significant impact on the final material's texture. researchgate.net

Mechanistic Investigations of Lanthanum Iii Acetate Reactivity and Transformation

Catalytic Reaction Mechanism Elucidation (e.g., Coordination-Facilitated Processes)

Lanthanum(III) acetate (B1210297), like other lanthanum compounds, functions as an effective catalyst primarily through a Lewis acid mechanism. stanfordmaterials.com The lanthanum ion (La³⁺) acts as an electron pair acceptor, activating substrates by coordinating with electron-rich species, which facilitates the formation of new chemical bonds. stanfordmaterials.com This ability is rooted in the high oxophilicity and rapid ligand-exchange capability of rare earth compounds. rsc.org The coordination chemistry of the La³⁺ ion allows it to adopt various coordination numbers, typically from 6 to 9, enabling the formation of complexes with diverse geometries. stanfordmaterials.com

In reactions such as transesterification, the catalytic activity of lanthanum complexes is noteworthy. rsc.org For example, lanthanum acetylacetonate (B107027) (La(acac)₃), a related β-diketonate complex, has demonstrated effectiveness in the methanolysis of polycarbonate (PC). rsc.org The mechanism involves the lanthanum center coordinating with the carbonyl group of the polycarbonate, which polarizes the C=O bond and makes the carbonyl carbon more susceptible to nucleophilic attack by methanol (B129727). This coordination-facilitated process lowers the activation energy for the transesterification reaction. rsc.org The effectiveness of lanthanum catalysts can be significantly influenced by the ligand structure. rsc.org

The Lewis acidic nature of lanthanum compounds is also exploited in reactions like the Friedel-Crafts alkylation and acylation, Diels-Alder reactions, and aldol (B89426) condensations. stanfordmaterials.com In these processes, the lanthanum ion activates carbonyl compounds, promoting the formation of carbon-carbon and carbon-oxygen bonds, which is essential for the synthesis of complex organic molecules. stanfordmaterials.com Furthermore, the cyclometalation of lanthanum-based metal-organic frameworks (MOFs) can create open metal sites after the removal of coordinated guest molecules, enhancing the adsorption of reactants like hydrogen and carbon dioxide for catalytic hydrogenation. nih.gov The interaction between lanthanum and acetate ligands involves both ionic bonds and van der Waals interactions, with evidence of partial covalent character in the La-O(acetate) bond, making it more stable than the coordination with water. rsc.org This stable but labile coordination environment is key to its catalytic function, allowing for substrate binding and product release.

Thermal Decomposition Pathways and Product Evolution (e.g., Pyrolytic Decarboxylation)

The thermal decomposition of lanthanum(III) acetate is a multi-step process that results in the formation of lanthanum oxide (La₂O₃) as the final product. akjournals.comresearchgate.net The process begins with the dehydration of the hydrated salt, La(CH₃COO)₃·1.5H₂O, which occurs in two steps at approximately 130 °C and 180 °C. akjournals.com Following dehydration, the anhydrous acetate undergoes a series of decomposition reactions at higher temperatures.

At around 334 °C, the anhydrous acetate decomposes, releasing acetone (B3395972) ((CH₃)₂CO) into the gas phase and leaving a lanthanum carbonate (La₂(CO₃)₃) residue. akjournals.com This step is a key example of pyrolytic decarboxylation, a common decomposition pathway for metal acetates. jcsp.org.pkusgs.gov The formation of acetone is a characteristic feature of the thermal decomposition of many metal acetates. jcsp.org.pk The lanthanum carbonate intermediate is not stable at higher temperatures and subsequently decomposes to lanthanum dioxycarbonate (La₂O₂(CO₃)) via an intermediate like La₂O(CO₃)₂. akjournals.com The final decomposition of the oxycarbonate species to form lanthanum oxide (La₂O₃) occurs at temperatures up to 700 °C. akjournals.com

Infrared spectroscopy of the evolved gases during decomposition has revealed that the acetone produced can undergo further surface-mediated, bimolecular reactions, leading to the release of methane (B114726) (CH₄) and isobutene (C₄H₈). akjournals.com

| Temperature Range (°C) | Process | Solid Product | Gaseous Products |

| 130 - 180 | Dehydration | La(CH₃COO)₃ | H₂O |

| ~310 | Hydrolysis of surface acetates | - | Acetic Acid |

| ~334 | Decomposition of anhydrous acetate | La₂(CO₃)₃ | Acetone |

| >334 - <700 | Decomposition of carbonate | La₂O(CO₃)₂, La₂O₂(CO₃) | CO₂ |

| ≥700 | Final Decomposition | La₂O₃ | CO₂ |

This table is a synthesized representation of the decomposition process described in the literature. akjournals.com

Interfacial Reaction Mechanisms in Thin Film Deposition (e.g., Atomic Layer Deposition (ALD))

Lanthanum compounds are used as precursors for depositing lanthanum oxide (La₂O₃) thin films via Atomic Layer Deposition (ALD), a technique that relies on self-limiting surface reactions to achieve atomic-scale thickness control and high conformity. mdpi.comresearchgate.netvaporpulse.com While lanthanum acetate itself is not a common ALD precursor due to volatility limitations, the behavior of acetate species is crucial to understanding impurity incorporation and reaction mechanisms when using other metal-organic precursors.

During ALD growth of lanthanum oxide using precursors like lanthanum tris(N,N′-diisopropylacetamidinate), acetate and carbonate species are often observed as impurities within the film. harvard.edu These acetate groups can form on the surface through side reactions. For instance, hydrolysis of amidinate ligands can produce amides, which can then further hydrolyze to form acetate ions. harvard.edu These surface acetate species are relatively stable because the lanthanum-acetate bond strength is comparable to that of a lanthanum-hydroxyl bond, providing little thermodynamic incentive for the hydrolysis of acetate to volatile acetic acid. harvard.edu

The interfacial reaction mechanism in ALD involves sequential pulses of the lanthanum precursor and an oxygen source (e.g., water, ozone) separated by inert gas purges. vaporpulse.com

Precursor Pulse: The lanthanum precursor is pulsed into the reactor and chemisorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. This reaction releases byproducts.

Purge: Excess, non-reacted precursor is removed from the chamber by an inert gas.

Oxidant Pulse: An oxygen source, such as water vapor or ozone, is introduced. It reacts with the surface-bound lanthanum species, removing the remaining ligands and forming a layer of lanthanum oxide, while regenerating the hydroxylated surface for the next cycle. researchgate.net

Purge: Excess oxidant and reaction byproducts are purged from the chamber.

This self-limiting nature ensures that film growth proceeds in a layer-by-layer fashion. mdpi.comvaporpulse.com However, the thermal decomposition of surface species, such as the aforementioned acetate ions, can occur in parallel with the ideal ALD reactions, leading to the formation of lanthanum carbonate impurities in the final film. harvard.edu The deposition temperature is a critical parameter, as higher temperatures can increase the rate of ligand decomposition. harvard.edu

| ALD Parameter | Typical Value/Condition | Role in Mechanism |

| Precursor | Lanthanum tris(N,N′-diisopropylacetamidinate) | Source of Lanthanum |

| Oxygen Source | H₂O, O₃ | Oxidizes ligands, forms oxide |

| Deposition Temperature | 200–300 °C | Influences reaction rates and ligand decomposition mdpi.comharvard.edu |

| Growth Rate | ~0.2–0.9 Å/cycle | Indicates self-limiting surface reaction researchgate.netjkps.or.kr |

This table provides an overview of typical parameters in La₂O₃ ALD processes. mdpi.comresearchgate.netharvard.edujkps.or.kr

Adsorption and Ligand Exchange Mechanisms on Lanthanum-Modified Surfaces

Surfaces modified with lanthanum compounds exhibit a high affinity for certain anions, particularly phosphate (B84403), making them effective adsorbents for water treatment. nih.govresearchgate.net The mechanism of adsorption is primarily chemical in nature (chemisorption), involving the formation of strong bonds between the adsorbate and the lanthanum sites on the surface. mdpi.com

The adsorption process is often controlled by several key mechanisms:

Inner-Sphere Complexation: Phosphate ions can bind directly to the lanthanum centers on the surface, forming strong, covalent La-O-P inner-sphere complexes. This is considered a primary mechanism for phosphate removal. nih.gov

Precipitation: At the surface, the reaction between lanthanum and phosphate can lead to the formation of highly insoluble lanthanum phosphate (LaPO₄) precipitates. nih.gov

Electrostatic Interactions: The positively charged lanthanum sites on the surface can electrostatically attract negatively charged anions like phosphate, contributing to the initial stage of adsorption. researchgate.net

The kinetics of adsorption on lanthanum-modified surfaces frequently follow the pseudo-second-order model, which suggests that chemisorption is the rate-limiting step. nih.govresearchgate.netsid.ir Adsorption equilibrium data often fit the Langmuir or Freundlich isotherm models. nih.govmdpi.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. researchgate.netmdpi.com

Ligand exchange is a fundamental aspect of these adsorption processes. When a phosphate ion adsorbs onto a lanthanum-modified surface, it displaces weaker-bound ligands, such as hydroxyl groups (-OH) or water molecules, that are coordinated to the surface lanthanum ions. The strength of the interaction between lanthanum and the incoming ligand compared to the leaving ligand drives this exchange. The interaction between lanthanum ions and acetate is stronger than with water molecules, indicating that acetate itself can be a strongly coordinated ligand. rsc.org In competitive environments, other substances, like humic acid (HA), can compete with phosphate for the same lanthanum active sites by forming La-HA complexes, which can inhibit phosphate adsorption. nih.gov

| Adsorption Model | Description | Relevance to Lanthanum-Modified Surfaces |

| Kinetics | ||

| Pseudo-Second-Order | Rate is dependent on the square of the number of unoccupied sites. | Often provides the best fit for experimental data, indicating chemisorption is rate-limiting. nih.govresearchgate.netsid.ir |

| Isotherms | ||

| Langmuir | Assumes monolayer adsorption on a homogeneous surface. | Used to determine the maximum saturated adsorption capacity (qₘ). nih.govmdpi.com |

| Freundlich | Empirically describes multilayer adsorption on a heterogeneous surface. | Often fits well, suggesting the surface has sites with varying adsorption energies. researchgate.netmdpi.com |

Lanthanum Iii Acetate As a Precursor in Advanced Materials Science Research

Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles and Thin Films

Lanthanum(III) acetate (B1210297) hydrate (B1144303) serves as a valuable precursor for the synthesis of lanthanum oxide (La₂O₃) nanoparticles and thin films. tandfonline.comjim.org.cnbg-s-ndt.org Upon heating, lanthanum acetate hydrate readily decomposes to form lanthanum oxide. bg-s-ndt.org A common method for producing La₂O₃ nanoparticles involves the direct thermal decomposition of lanthanum(III) supramolecular compounds, which can be derived from this compound, at temperatures up to 800 °C. epfl.chicm.edu.pl For thin film deposition, techniques such as ultrasonic spray pyrolysis (USP) at 450 °C, utilizing precursor solutions dissolved in deionized water, have proven effective.

Controlled Morphology and Crystallinity

The synthesis methods employing lanthanum(III) acetate as a precursor allow for the control over the morphology and crystallinity of the resulting La₂O₃ nanoparticles. Studies have shown that La₂O₃ nanoparticles obtained through the thermal decomposition of supramolecular compounds are well-crystallized and exhibit uniform quasi-spherical morphology and particle size. epfl.chicm.edu.pl X-ray diffraction (XRD) analysis confirms the high purity and crystallinity of these La₂O₃ nanoparticles.

The average crystallite size of La₂O₃ nanoparticles can vary, typically ranging from 18 to 46 nm depending on the synthesis conditions. Sonication, for instance, has been shown to produce La₂O₃ nanoparticles with a smaller crystalline size and an agglomerated nanorod structure. The resulting "Lanthania" (La₂O₃) typically forms a hexagonal crystal system and is polycrystalline in nature. epfl.ch Morphological analysis further indicates that these nanoparticles generally range in size from 20 to 50 nm.

Table 1: Characteristics of La₂O₃ Nanoparticles

| Characteristic | Range/Description | Source |

| Morphology | Quasi-spherical, agglomerated nanorod | epfl.chicm.edu.pl |

| Crystallinity | Well-crystallized, high purity, polycrystalline, hexagonal | epfl.chicm.edu.pl |

| Particle Size | 20-50 nm | |

| Crystallite Size | 18-46 nm |

Surface-Enhanced Reactivity Studies

Lanthanum oxide nanoparticles derived from precursors like this compound exhibit notable surface-enhanced reactivity, particularly in photocatalytic applications. These nanoparticles have demonstrated significant dye-degradation capabilities. For instance, photocatalytic tests have shown degradation efficiencies of approximately 90.12% for cationic Safranin dye and 89.66% for anionic Congo red dye. This reactivity is partly attributed to the ability of La₂O₃ to act as a thermal stabilizer, which promotes the high dispersion of active species on catalyst supports, fosters strong interactions between the support and the active phase, and leads to an increase in basic sites while reducing acidic sites. Furthermore, prepared lanthanum oxide nanoparticles exhibit a reducing property, contributing to the reduction of hydroxyl radicals. epfl.ch

Development of Lanthanum-Doped Materials for Optoelectronic and Energy Applications

Lanthanum(III) acetate hydrate plays a crucial role as a precursor in the development of various lanthanum-doped materials, which are essential for advancements in optoelectronic and energy applications. tandfonline.com

La-Doped Zinc Oxide (ZnO) Thin Films and Nanoparticles

Lanthanum-doped zinc oxide (La-doped ZnO) thin films and nanoparticles are frequently synthesized using lanthanum(III) acetate as a precursor, often in conjunction with zinc acetate dihydrate. These materials can be prepared through methods such as sol-gel processing and spray pyrolysis.

The incorporation of lanthanum significantly enhances the optoelectronic properties of ZnO. For example, 4% La(III) doping in ZnO thin films has been observed to increase crystallinity and reduce surface roughness. Lanthanum doping can also improve the photocatalytic activity of ZnO by reducing the recombination of photo-generated electron-hole pairs through electron trapping.

Research Findings on La-Doped ZnO:

Optical Properties: La-doped ZnO thin films typically exhibit high transparency, with transmittance exceeding 75% in the visible light range, which further increases after La doping. The optical band gap of these thin films falls within the 3.26-3.28 eV range, with a slight increase attributed to the Burstein-Moss band gap widening effect or atomic rearrangement. For nanoparticles, transmittance can be over 80% for both pure and doped samples.

Structural Properties: The crystalline size of La-doped ZnO thin films has been reported to range from 17.23 to 37.41 nm. In nanoparticles, La doping can lead to a decrease in particle size (e.g., from 38 nm to 36 nm) while maintaining a hexagonal wurtzite structure. The average size of undoped and doped La-doped ZnO nanoparticles can range from 10.18 to 15.64 nm, often exhibiting a sphere-like morphology.

Reactivity: La doping enhances the adsorptive ability of ZnO thin films, either by increasing their active surface area or by intensifying the permanent polarity along the c-direction. La-doped ZnO nanoparticles have also shown superior photocatalytic degradation efficiency, with 2% La-doped ZnO nanoparticles achieving the highest degradation (95%) of methylene (B1212753) blue under visible light.

Table 2: Properties of La-Doped ZnO Materials

| Property | Observation (Thin Films) | Observation (Nanoparticles) | Source |

| Crystallinity | Increased with 4% La doping | Hexagonal wurtzite structure, particle size decrease with La doping | |

| Surface Roughness | Low with 4% La doping | - | |

| Optical Transmittance | >75% in visible range, increases with La doping | >80% for pure and doped | |

| Optical Band Gap | 3.26-3.28 eV | Varies with La³⁺ concentration | |

| Crystallite Size | 17.23-37.41 nm | 10.18-15.64 nm (average) | |

| Morphology | - | Sphere-like | |

| Photocatalytic Activity | Enhanced (reduced electron-hole recombination) | Higher degradation efficiency (e.g., 95% for 2% La-doped ZnO NPs) | |

| Adsorptive Ability | Increased by active surface area/polarity intensification | - |

Lanthanum-Doped Titanium Dioxide (TiO₂) Photoelectrodes

Lanthanum(III) acetate is utilized in the sol-gel synthesis of lanthanum-doped titanium dioxide (TiO₂) photoelectrodes, including magnesium and lanthanum-doped TiO₂ (Mg-La/TiO₂). tandfonline.com These doped TiO₂ films are typically deposited onto substrates and can be sintered at temperatures around 600 °C for an hour.

La doping significantly enhances the photocatalytic performance of TiO₂, making it a promising candidate for applications in dye-sensitized solar cells (DSSCs). tandfonline.com X-ray diffraction (XRD) studies confirm the presence of the anatase phase of TiO₂ and the formation of La₂O₃ phases upon doping. Optimal properties, such as the smallest crystallite size (8.20 nm) and lowest bandgap energy (3.31 eV, compared to 3.52 eV for undoped TiO₂), have been observed at 1 mol% La doping. Furthermore, lanthanum treatment has been shown to increase the surface area of TiO₂ nanofibers, even surpassing that of TiO₂ P25 nanoparticles. The introduction of La³⁺ ions can also improve the adsorption rate of organic compounds on TiO₂ by facilitating the formation of oxygen vacancies.

Fabrication of Lanthanum-Doped Barium Titanate Ceramics

Lanthanum(III) acetate (La(OAc)₃) is employed as a starting material in the sol-gel processing for the preparation of lanthanum-doped barium titanate (BaTiO₃) nanosize polycrystal powders. In this process, barium acetate (Ba(OAc)₂) and titanium(IV) butoxide (Ti(OⁿBu)₄) are typically used alongside this compound as precursors. The sol is obtained through co-solubilized hydrolysis of these starting materials in an acetic acid medium, with the pH maintained around 3.8. The resulting wet gel is then concentrated and aged at room temperature, followed by conversion to a dry gel at 50 °C. The dry gel is subsequently calcined at various temperatures (e.g., 600-900 °C) to form nanocrystals.

Lanthanum doping significantly influences the properties of BaTiO₃ ceramics. With increasing La content, an increase in the dielectric constant has been observed, reaching values as high as 21000 at 0.05 mol% La. Lanthanum doping also affects grain growth, with higher concentrations leading to a reduction in average grain size. This grain size inhibition can contribute to improved dielectric properties of BaTiO₃ ceramics. The presence of La³⁺ ions can also induce a shift in phase transition temperatures to lower values compared to pure barium titanate.

Table 3: Impact of La Doping on BaTiO₃ Ceramics

| Property | Observation with La Doping | Source |

| Dielectric Constant | Increases (e.g., up to 21000 at 0.05 mol% La) | |

| Grain Size | Decreases with increasing La concentration | |

| Phase Transition Temperature | Shifts to lower temperatures |

Precursors for Superconducting Materials and Solid-State Batteries

Lanthanum(III) acetate is a key precursor in the fabrication of materials critical for next-generation energy technologies, including high-temperature superconductors and solid-state battery electrolytes.

Superconducting Materials this compound trihydrate (La(Ac)₃·3H₂O) is employed in the preparation of La₁.₈₅Sr₀.₁₅CuO₄ (LSCO) superconducting nanofibers. The synthesis typically involves dissolving precise amounts of this compound, strontium acetate, and copper acetate in deionized water, followed by thorough stirring to achieve a homogeneous precursor solution. LSCO is recognized as an early high-temperature superconductor, despite challenges related to its current transport density and inherent brittleness mdpi.comresearchgate.net. Research has also explored the use of this compound in acetate/nitrate (B79036) self-propagating combustion synthesis, demonstrating a correlation between calcination temperature and time for achieving pure phase lanthanum copper oxide precursors azom.com.

Solid-State Batteries In the realm of solid-state batteries, this compound is instrumental in synthesizing garnet-type ceramic electrolytes such as Lithium Lanthanum Zirconium Oxide (LLZO) and Lithium Lanthanum Zirconium Tantalum Oxide (LLZTO). These materials are vital for enhancing the safety, energy density, and cycle life of advanced battery systems wustl.edu.

For LLZO, spray-flame synthesis (SFS) utilizes this compound (dissolved in propionic acid) alongside lithium nitrate, aluminum nitrate, and zirconium-tetra-propoxide. This method, followed by a brief annealing step, effectively yields phase-pure cubic LLZO nanoparticles nih.gov. In electrospinning techniques for LLZO, a precursor solution is prepared by dissolving lithium acetate and this compound in deionized water, subsequently combined with zirconium propoxide dissolved in isopropanol (B130326) and acetic acid wustl.edu.

Similarly, for Lithium Lanthanum Tantalate (LLTO) electrolyte films, a chelate chemistry-based approach involves preparing an A-site precursor solution by dissolving lithium acetate dihydrate and this compound hydrate in a mixture of acetic and propionic acids at room temperature. LLTO is notable for its fast lithium-ion conductivity google.comutwente.nl.

The table below summarizes key synthesis parameters for LLZO and LLTO using this compound:

| Material | Synthesis Method | Lanthanum Precursor | Other Precursors | Solvent System | Annealing/Processing | Key Characteristics | Source |

| LLZO | Spray-Flame Synthesis | This compound | Lithium Nitrate, Aluminum Nitrate, Zirconium-tetra-propoxide | Propionic Acid, Iso-propanol | Short annealing step (1h) under O₂ atmosphere | Nanocrystalline cubic phase, intimate intermixing of Li precursor is mandatory | nih.gov |

| LLZO | Electrospinning | This compound | Lithium Acetate, Zirconium Propoxide, Polyvinylpyrrolidone (PVP) | Deionized Water, Isopropanol, Acetic Acid | - | Thin films and fibers, aims for cubic phase stabilization | wustl.edu |

| LLTO | Chemical Solution Method (Chelate Chemistry) | This compound Hydrate | Lithium Acetate Dihydrate, Tantalum Ethoxide | Acetic Acid, Propionic Acid | Crystallization at 500-1200 °C (preferably ≥900 °C) | Lithium-stable, non-hygroscopic, fast lithium-ion conductor | google.comutwente.nl |

Formation of Complex Lanthanum-Containing Materials

Lanthanum(III) acetate serves as a versatile starting material for the controlled synthesis of various complex lanthanum-containing materials, enabling the fabrication of films and superstructures with specific functionalities.

Lanthanum Oxyfluoride (LaOF) Films

This compound is utilized in the production of porous lanthanum oxyfluoride (LaOF) films wikipedia.orgfuncmater.comfishersci.seindiamart.com. A common sol-gel method involves preparing a coating solution by dissolving this compound and trifluoroacetic acid in 2-propanol. This solution is then spin-coated to form trifluoroacetate (B77799) gel films. Subsequent heat-treatment at temperatures ranging from 300 to 500 °C for 10 minutes converts these gels into LaF₃ thin films. The formation mechanism is believed to involve the reaction between lanthanum ions and fluorine species generated from the decomposition of trifluoroacetate ions at elevated temperatures jst.go.jp. Films fired at 300 °C have been observed to possess a smooth surface with a grain size of approximately 30 nm jst.go.jp.

Photoluminescent Lanthanum Carbonate Hydroxide (B78521) (LaCO₃OH) Superstructures

Lanthanum(III) acetate hydrate acts as a precursor for the synthesis of photoluminescent lanthanum carbonate hydroxide (LaCO₃OH) superstructures. These superstructures can be formed through a solvent/catalyst-free one-step synthesis method sigmaaldrich.com. The resulting LaCO₃OH superstructures are relevant for applications in light-emitting devices sigmaaldrich.com.

Lanthanum Nickel Oxide (LNO) Thin Films

Lanthanum nickel oxide (LNO, LaNiO₃) thin films, known for their metallic conductivity, are frequently prepared using this compound or lanthanum nitrate in conjunction with nickel acetate as precursor materials google.comresearchgate.netcapes.gov.bruns.ac.rsresearchgate.net. Chemical Solution Deposition (CSD) is a widely adopted technique for their fabrication google.comresearchgate.netcapes.gov.br.

Various solvent systems have been employed, including mixtures of acetic acid, deionized water, and formamide (B127407) google.com; ethanol (B145695), 2-methoxyethanol (B45455), and 2-aminoethanol researchgate.netcapes.gov.br; or methanol (B129727) with acetylacetone (B45752) as a chelating agent researchgate.net. Annealing temperatures typically range from 500 to 700 °C researchgate.netcapes.gov.brresearchgate.net. Highly (100)-oriented LNO films with smooth and crack-free surfaces can be achieved through rapid thermal annealing researchgate.net. For instance, a 160 nm thick film annealed at 600 °C exhibited a resistivity of approximately 7.6 × 10⁻⁴ Ωcm at room temperature google.com. Another study reported a resistivity of 7.27 × 10⁻⁴ Ωcm for an LNO film annealed at 700 °C in an oxygen atmosphere, noting its high density and minimal defects capes.gov.br. These LNO films are valuable as bottom electrodes in ferroelectric thin film devices due to their metallic properties google.com.

The following table details specific research findings on LNO thin film synthesis:

| Material | Precursors | Solvent System | Annealing Conditions | Film Thickness | Electrical Resistivity (Room Temp) | Orientation | Source |

| LaNiO₃ | Lanthanum Nitrate, Nickel Acetate | Acetic Acid, Deionized Water, Formamide | 200°C (3 min), 380°C (4 min), 600°C (4 min), repeated 4 times | ~160 nm | ~7.6 × 10⁻⁴ Ωcm | Highly (100)-oriented | google.com |

| LaNiO₃ | Lanthanum Nitrate, Nickel Acetate | 2-methoxyethanol, 2-aminoethanol | 700°C in oxygen atmosphere | - | 7.27 × 10⁻⁴ Ωcm | Highly (100)-oriented | capes.gov.br |

| LaNiO₃ | Lanthanum Nitrate, Nickel Acetate | Ethanol or 2-methoxyethanol and 2-aminoethanol | 500-700°C | - | 2.49 × 10⁻³ Ωcm (for 700°C, mixed solvent) | (100)-orientation | researchgate.net |

| LaNiO₃ | Lanthanum Nitrate, Nickel Acetate | - (Metallo-organic decomposition) | 600°C | - | Good metallic character | Fully (100)-oriented | researchgate.net |

Lanthanum Zirconium Oxide (LZO) Thin Films

This compound hydrate is a primary precursor for the synthesis of pyrochlore (B1171951) lanthanum zirconium oxide (La₂Zr₂O₇ or LZO) thin films, commonly prepared via chemical solution deposition or sol-gel methods nthu.edu.twresearchgate.netresearchgate.net. The synthesis typically involves a precursor solution containing this compound hydrate, zirconium propoxide, propionic acid, glacial acetic acid, and methanol nthu.edu.twresearchgate.net.

Annealing at 900 °C for one hour yields dense and smooth LZO films comprising nanoparticles with sizes ranging from 10 to 15 nm. Some pinholes, 25–35 nm in size, may be present but account for less than 0.1% of the film area nthu.edu.tw. LZO is a material of significant interest for various applications, including high dielectric constant applications in the Si-based industry, thermal barriers, radiation-resistant layers, and as buffer layers for YBCO-based superconductors nthu.edu.tw.

The table below summarizes the synthesis and characteristics of LZO thin films:

| Material | Precursors | Synthesis Method | Annealing Conditions | Film Morphology | Nanoparticle Size | Pinholes | Applications | Source |

| La₂Zr₂O₇ (LZO) | This compound Hydrate, Zirconium Propoxide, Propionic Acid, Acetic Acid Glacial, Methanol | Chemical Solution Deposition (Inkjet Printing) | 900 °C for 1 hour | Dense and smooth | 10-15 nm | 25-35 nm (less than 0.1% area) | High dielectric constant, thermal barriers, radiation resistant layers, YBCO buffer layers | nthu.edu.twresearchgate.net |

Application in Protective Coatings Research (e.g., Corrosion Resistance)

Lanthanum(III) acetate hydrate demonstrates utility in the field of protective coatings, particularly for enhancing corrosion resistance. When incorporated as an additive in a sol-gel process, it can significantly improve the corrosion resistance of carbon steel sigmaaldrich.com. The presence of this compound facilitates the formation of a protective layer on the metal surface, which effectively mitigates corrosion processes, especially in harsh environments. This property positions lanthanum(III) acetate as a promising alternative to traditional chromium(VI)-based coatings, owing to its excellent self-healing capabilities sigmaaldrich.com.

Integration into Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) represent a class of crystalline hybrid materials formed by the coordination bonds between inorganic metal-containing units and organic ligands mdpi.com. These materials are highly valued in advanced materials science due to their high surface area, tunable pore size, and diverse functionality, making them suitable for applications such as gas storage, separation, catalysis, sensing, and adsorption chalcogen.roaip.orgresearchgate.netaip.org. Lanthanide-based MOFs (Ln-MOFs), particularly those incorporating lanthanum (La), have gained significant attention due to the unique properties of lanthanide ions, including high coordination numbers, varied coordination geometries, and distinct luminescence properties mdpi.comchalcogen.ronih.gov.

While various lanthanum salts, such as lanthanum nitrate and lanthanum chloride, are commonly employed as metal precursors in the synthesis of La-MOFs chalcogen.roaip.orgaip.orgnih.govrsc.orgresearchgate.net, lanthanum(III) acetate (La(CH₃COO)₃) presents itself as a suitable alternative precursor for advanced materials synthesis, including potentially for MOFs. This compound can be synthesized with high purity, for instance, by dissolving lanthanum oxide in acetic acid, and its aqueous solutions are prepared for various catalytic applications doi.orgresearchgate.net. The commercial availability and the nature of acetate as a common ligand in coordination chemistry suggest its potential utility in solvothermal or hydrothermal synthesis routes for MOFs, similar to how other rare-earth acetates are utilized.

Synthesis and Characterization of Lanthanum-Based MOFs Lanthanum-based MOFs are typically synthesized using solvothermal or hydrothermal methods, involving the reaction of a lanthanum salt with an organic linker in a solvent, often N,N-dimethylformamide (DMF) chalcogen.roaip.orgaip.orgnih.gov. Common organic linkers include 1,4-benzenedicarboxylic acid (BDC), 2,6-naphthalenedicarboxylic acid (NDC), and 2,2′-bipyridine-4,4′-dicarboxylic acid (bpdc) mdpi.comchalcogen.roaip.orgrsc.orgresearchgate.net.

Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), Fourier-transform infrared (FTIR) spectroscopy, and photoluminescence spectroscopy are routinely used to confirm the structure, morphology, crystallinity, thermal stability, and optical properties of the synthesized La-MOFs chalcogen.roaip.org. For instance, LaBDC-MOF synthesized via a reflux method was found to be crystalline and thermally stable up to 785 °C chalcogen.ro.

Detailed Research Findings and Applications Lanthanum-based MOFs exhibit a range of properties that make them valuable in diverse applications:

Thermal Stability: La-MOFs often demonstrate significant thermal stability. For example, LaBDC-MOF has been reported to be thermally stable up to 785 °C, with initial weight loss attributed to adsorbed moisture and solvent decomposition chalcogen.ro. Another La(III)-based MOF, JMS-1, showed decomposition above 460 °C rsc.org.

Surface Area and Porosity: MOFs are known for their high surface area and porous structures, which are crucial for applications like gas storage and adsorption chalcogen.roaip.orgresearchgate.net. Surface areas for La-MOFs can vary significantly depending on the ligand and synthesis conditions. For instance, La-NDC MOFs showed a surface area of 442.196 m²/g, while La-BDC MOFs had a surface area of 29.774 m²/g aip.org.

Catalysis: Lanthanum-based MOFs are explored as catalysts or catalyst carriers. They have been used in the hydrogenation of carbon dioxide (CO₂) to formate (B1220265). For example, a La(III)-based MOF, JMS-1, functionalized with a ruthenium(II) complex (Ru(II)@JMS-1a), achieved a formate yield of 98% under optimized conditions (50 bar CO₂/H₂ (1:4), 110 °C, 24 h, 5 mmol KOH, 8 mL ethanol) rsc.org.

Adsorption and Environmental Remediation: La-MOFs are promising adsorbents for pollutants, including dyes and phosphates from wastewater chalcogen.roresearchgate.netnih.gov. Carbonized lanthanum-based MOFs (CMOF-La) have shown high potential for azo-dye adsorption, with adsorption kinetics following a pseudo-second-order model and efficiency increasing with decreasing initial pH nih.gov. Lanthanum is believed to provide adsorption sites for phosphate (B84403) capture chalcogen.ro.

Photocatalysis: La-MOFs can function as photocatalysts for dye degradation and hydrogen gas production. La-MOFs synthesized with 1,4-benzenedicarboxylic acid (La-BDC MOFs) and 2,6-naphthalenedicarboxylic acid (La-NDC MOFs) were used for rhodamine-b degradation, achieving efficiencies of 69.47% and 89.3%, respectively, over 120 minutes aip.org. Lanthanum-based MOFs with perylene-3,4,9,10-tetracarboxylic dyes as linkers demonstrated effective photocatalytic activity for hydrogen gas production, yielding 4112.784 µmol of H₂ in 4 hours aip.org.

Sensing: Due to their high oxophilicity and coordination number, lanthanide MOFs can be water-stable and used in sensor applications, such as for detecting Fe³⁺ ions in water or ethanol solutions chalcogen.roresearchgate.net.

Data Tables

| Property/Application | La-MOF Type | Value/Finding | Reference |

|---|---|---|---|

| Thermal Stability | LaBDC-MOF | Stable up to 785 °C | chalcogen.ro |

| Thermal Stability | JMS-1 | Decomposition above 460 °C | rsc.org |

| Surface Area (BET) | La-NDC MOFs | 442.196 m²/g | aip.org |

| Surface Area (BET) | La-BDC MOFs | 29.774 m²/g | aip.org |

| CO₂ Hydrogenation Yield | Ru(II)@JMS-1a | 98% formate yield | rsc.org |

| Rhodamine-b Degradation Efficiency (120 min) | La-BDC MOFs | 69.47% | aip.org |

| Rhodamine-b Degradation Efficiency (120 min) | La-NDC MOFs | 89.3% | aip.org |

| H₂ Production (4 hours) | La-MOF (Perylene-based) | 4112.784 µmol | aip.org |

| La-MOF Precursor | Ligand | Synthesis Method | Key Application | Reference |

|---|---|---|---|---|

| Lanthanum nitrate hexahydrate | 1,4-benzenedicarboxylic acid (BDC) | Reflux (conventional heating) | Thermal stability, luminescence, phosphate adsorption | chalcogen.ro |

| Lanthanum (III) chloride | Terephthalic acid | Solvothermal | Azo-dye adsorption (after carbonization) | nih.gov |

| Lanthanum nitrate salt | 1,4-benzenedicarboxylic acid (BDC) | Solvothermal | Photocatalytic rhodamine-b degradation | aip.org |

| Lanthanum nitrate salt | 2,6-naphthalenedicarboxylic acid (NDC) | Solvothermal | Photocatalytic rhodamine-b degradation | aip.org |

| LaCl₃·7H₂O | 2,2′-bipyridine-4,4′-dicarboxylic acid (bpdc) | Solvothermal | CO₂ hydrogenation (as JMS-1) | rsc.orgrsc.org |

| Lanthanum (III) nitrate hexahydrate | Perylene-3,4,9,10-tetracarboxylic dyes | Solvothermal | Photocatalytic hydrogen gas production | aip.org |

Catalytic Applications and Catalysis Research Involving Lanthanum Iii Acetate

Heterogeneous and Homogeneous Catalysis Systems

Lanthanum acetate (B1210297) serves as a valuable precursor for the development of both heterogeneous and homogeneous catalysts. gzwfcn.comamericanelements.com In homogeneous catalysis, lanthanum(III) compounds, such as lanthanum(III) triflate, nitrate (B79036), and isopropoxide, are recognized as highly effective Lewis acid catalysts. researchgate.netrsc.orgpubcompare.aikuleuven.be These catalysts operate in solution, promoting various organic transformations, including transesterification reactions. researchgate.netrsc.org Lanthanum acetate itself can function as a catalyst in dissolved homogeneous solutions, finding applications in petrochemical cracking, automotive catalysts, and research. americanelements.com

For heterogeneous catalysis, solid supports are utilized to immobilize lanthanum-containing species, offering advantages such as reusability and facile separation from reaction mixtures. rsc.org For instance, silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264) have been developed as efficient, reusable, and water-compatible heterogeneous Lewis acid catalysts. rsc.orgrsc.orgresearchgate.net These catalysts are synthesized through a simple, cost-effective, and environmentally friendly method, overcoming limitations of moisture-sensitive and expensive homogeneous lanthanide triflates. rsc.org Furthermore, lanthanum oxide, which can be derived from this compound precursors through thermal decomposition, is employed in various heterogeneous catalytic applications. Examples include its use in the synthesis of Hantzsch polyhydroquinoline derivatives rhhz.net and isoquinolonic acid derivatives bme.hu. Lanthanum-based perovskite oxides are also extensively studied as advanced heterogeneous catalysts for energy conversion and traditional reactions. osti.gov

Organic Transformation Catalysis

Lanthanum(III) acetate hydrate (B1144303) is particularly valuable in organic synthesis for its ability to enhance reaction rates and improve yields in the production of fine chemicals and pharmaceuticals.

Lanthanum(III) acetate hydrate actively facilitates esterification and transesterification reactions. Lanthanum dodecyl sulfate (B86663) (LDDS), a water-tolerant Lewis acid, has demonstrated high catalytic activity in esterification processes. For example, in the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol (B130326), LDDS achieved an esterification conversion of 98.3% under mild conditions. scielo.briaea.org

Lanthanum(III) catalysts, including lanthanum(III) isopropoxide, triflate, and nitrate, are highly effective as acid-base combined catalysts in transesterification. researchgate.netrsc.org These catalysts promote the transesterification of a wide range of carboxylic esters, such as methyl carboxylates, ethyl acetate, weakly reactive dimethyl carbonate, and less-reactive methyl carbamates, with primary, secondary, and tertiary alcohols. researchgate.netrsc.org Notably, lanthanum compounds, including this compound, have been identified as effective transesterification catalysts for the production of bis(2-hydroxyethyl) terephthalate (B1205515) from dimethyl terephthalate and ethylene (B1197577) glycol. google.com

In the context of biodiesel production, lanthanum-based catalytic systems, such as those incorporating lanthanum oxide with calcium oxide (La₂O₃/CaO) or aluminum oxide (La₂O₃/Al₂O₃), have shown superior performance. mdpi.com These systems enhance the conversion and selectivity to methyl esters (FAME) in the transesterification process, a benefit attributed to their improved specific surface area and optimized acid-base properties. mdpi.compreprints.org

The following table summarizes key findings in esterification and transesterification reactions catalyzed by lanthanum compounds:

| Reaction Type | Catalyst | Substrates | Key Finding / Conversion | Citation |

| Esterification | Lanthanum dodecyl sulfate (LDDS) | Chloroacetic acid + Isopropanol | 98.3% conversion | scielo.briaea.org |

| Transesterification | La(III) isopropoxide, triflate, nitrate | Methyl carboxylates, ethyl acetate, dimethyl carbonate, methyl carbamates with 1°, 2°, 3°-alcohols | Highly efficient | researchgate.netrsc.org |

| Transesterification | This compound | Dimethyl terephthalate + Ethylene glycol | Effective catalyst | google.com |

| Transesterification | La₂O₃/CaO, La₂O₃/Al₂O₃ (heterogeneous) | Triglycerides (for biodiesel production) | Enhanced conversion & selectivity to FAME | mdpi.compreprints.org |

Lanthanum(III) acetate hydrate is known to facilitate acylation reactions. Beyond direct acylation, lanthanum tricyanide (La(CN)₃) has been shown to efficiently catalyze a benzoin-type coupling between acyl silanes and ketones. nih.govnih.govacs.org This represents a significant advancement in intermolecular ketone acylation, addressing challenges associated with the lower reactivity of ketones. The reaction exhibits a broad substrate scope, encompassing aryl, alkyl, electron-rich, and sterically hindered ketones, yielding products in moderate to excellent yields. nih.govnih.govacs.org While other lanthanide(III) tosylates are also employed in the acylation of alcohols, heavier lanthanides often exhibit greater efficacy. kuleuven.be

Lanthanum(III) compounds, including this compound, are recognized for their Lewis acid characteristics. wikipedia.orggzwfcn.compubcompare.airsc.org The unique electronic structure of lanthanum enables it to act as both a Lewis acid (electron acceptor) and a Lewis base (electron donor), which imparts dual acid-base characteristics to its compounds. This dual nature significantly enhances their catalytic ability in various reactions, particularly in transesterification under conditions with high free fatty acid content. preprints.org

A notable application of lanthanum as a Lewis acid catalyst is seen in the development of silica-supported lanthanum trifluoroacetate and trichloroacetate. These heterogeneous catalysts are highly efficient, water-compatible, and reusable, making them suitable for green chemistry protocols. rsc.orgrsc.org They have been successfully utilized in the solvent-free synthesis of arylimidazole derivatives at 70 °C, achieving high product yields (e.g., 96% and 94% for trifluoroacetate and trichloroacetate, respectively). rsc.orgrsc.orgresearchgate.net These catalysts are also non-hygroscopic and moisture-insensitive, addressing common limitations of other lanthanide triflates. rsc.org

Industrial Catalysis Research Implications

Lanthanum(III) acetate hydrate is a crucial rare earth compound with specialized applications in high-tech and industrial sectors, with the catalyst industry being a primary driver of its demand. pmarketresearch.com

Research efforts in this area include the preparation of FCC catalysts utilizing silicon-stabilized rare earth exchanged Y zeolite, where rare earth salts, such as those containing lanthanum, are dispersed in a rare earth solution. google.com The recovery of lanthanum from spent FCC catalysts is also a subject of ongoing research, highlighting the economic and environmental importance of recycling these valuable rare earth elements. mdpi.comgoogle.com

Automotive Emission Control Catalysts

Lanthanum(III) acetate serves as a significant precursor for the synthesis of lanthanum-based catalysts employed in automotive emission control systems americanelements.com. Lanthanum-containing materials, particularly lanthanum oxide (La₂O₃), are integral components of catalysts designed for the conversion of automobile exhaust gases easychem.org. These catalysts are crucial for mitigating harmful emissions from vehicles.

In the petroleum refining industry, lanthanum-based catalysts find application in fluid catalytic cracking (FCC) units. Their incorporation aids in optimizing refining processes to comply with stringent sulfur-content regulations. Lanthanum contributes to enhanced gasoline yield and a reduction in coke formation during these cracking operations americanelements.com. Data indicates that rare earth elements, including lanthanum, constitute between 2% and 5% of modern FCC catalysts, highlighting their importance in improving efficiency and environmental performance in fuel production americanelements.com.

Furthermore, lanthanum oxide acts as an effective promoter in three-way catalysts, which are designed to simultaneously reduce nitrogen oxides and oxidize carbon monoxide and hydrocarbons. Lanthanum's presence enhances both the activity and durability of these catalysts, although their performance can be susceptible to deterioration under high-temperature fuel-lean operating conditions nih.gov. Research has also explored catalysts prepared by impregnating alumina (B75360) with this compound and barium acetate, with studies focusing on their hydrogen sulfide (B99878) (H₂S) release characteristics nih.gov. In the context of diesel engines, lanthanum-manganese based perovskite catalysts (LaMnO₃) have been investigated as diesel oxidation catalysts (DOCs), demonstrating promising performance in the oxidation of soot, thereby contributing to reduced particulate emissions wikidata.org.

Electrocatalysis Research (e.g., CO-to-Acetate Conversion)

Electrocatalysis offers a sustainable pathway for converting carbon monoxide (CO) into valuable chemicals, such as acetate ereztech.comnih.gov. Lanthanum-containing compounds have shown promise in this area.

A notable development involves the use of a catalyst composite comprising lanthanum fluoride (B91410) (LaF₃) as a crystal support and copper (Cu) as the active phase for the electrocatalytic conversion of CO to acetate ereztech.com. This LaF₃-Cu electrocatalyst exhibited significantly enhanced performance compared to pristine copper catalysts. It achieved a remarkable selectivity exceeding 40% at an applied potential of -0.95 V versus the reversible hydrogen electrode (RHE), with a partial current density for acetate production surpassing 280 mA cm⁻². In contrast, the pure copper catalyst yielded less than 10% selectivity and a partial current density of only 56 mA cm⁻² at -1.12 V versus RHE ereztech.com. The improved activity and selectivity observed with the LaF₃-Cu system are attributed to the stabilization of the ethenone intermediate at the LaF₃/Cu interface, a critical step in acetate formation ereztech.com. Building on this finding, the substrate effect was extended to bimetallic copper-silver catalysts, which further increased acetate selectivity to over 66% under similar conditions ereztech.com.

Another approach in CO₂ electroreduction to acetate involves the use of amine-terminal, dendrimer-functionalized Cu catalysts. These catalysts achieved a Faradaic efficiency of 47.0% for acetate with a partial current density of 202 mA cm⁻² at -0.97 V versus RHE americanelements.com. This enhanced performance is attributed to the increased surface coverage of the *CO intermediate and the retention of in situ generated hydroxyl ions (OH⁻), which collectively favor the formation of the ethenone intermediate, a key precursor to acetate americanelements.com.

Table 1: Electrocatalytic Performance for CO-to-Acetate Conversion

| Catalyst System | Acetate Faradaic Efficiency (%) | Partial Current Density (mA cm⁻²) | Applied Potential (V vs. RHE) | Key Intermediate Stabilization | Reference |

| LaF₃-Cu | >40 | >280 | -0.95 | Ethenone | ereztech.com |

| Pristine Cu | <10 | 56 | -1.12 | - | ereztech.com |

| Cu Atomic Ensemble | 70.2 | 225 | Not specified | CCO (Ketene) | nih.gov |

| G3-NH₂/Cu (Dendrimer-functionalized) | 47.0 | 202 | -0.97 | Ethenone (H₂CCO) | americanelements.com |

Photocatalysis Research using Lanthanum-Doped Systems

Lanthanum(III) acetate hydrate serves as a precursor for the synthesis of various lanthanum-based materials, playing a vital role in the advancement of nanomaterials, photovoltaics, photocatalysis, and semiconductor technologies ereztech.com. In photocatalysis research, lanthanum is frequently employed as a dopant for titanium dioxide (TiO₂) to enhance its photocatalytic activity fishersci.se.

Studies on TiO₂-La₂O₃ mixed oxides, synthesized via the sol-gel method, have demonstrated their effectiveness as photocatalysts for the degradation of organic pollutants such as naproxen (B1676952) (NPX) fishersci.se. The incorporation of lanthanum into the titanium oxide structure leads to an increase in the specific surface area and a reduction in the average crystallite size of the TiO₂ particles fishersci.se. Notably, even low concentrations of lanthanum in titanium oxide (e.g., Ti-La1) have shown the highest photocatalytic activity for NPX degradation under ultraviolet (UV) irradiation. This enhanced efficiency is attributed to a decrease in the recombination rate of electron-hole pairs within the photocatalyst fishersci.se.

Lanthanum-doped tin dioxide (SnO₂) nanoparticles, also synthesized by a modified sol-gel method, have exhibited photocatalytic activity in the degradation of phenol, effectively breaking down all by-products wikipedia.org. The introduction of lanthanide ions, including La³⁺, into TiO₂ systems can significantly improve their photocatalytic performance, particularly under visible light irradiation. This improvement is achieved by shifting the absorption spectra to a lower energy region, and the excellent electron scavenging characteristics of lanthanide ions enhance the concentration of pollutants on the photocatalyst surfaces fishersci.com.

Furthermore, lanthanum-doped TiO₂ decorated on graphene oxide (GO) nanocomposites (La-TiO₂-GO) have been successfully synthesized via the sol-gel method fishersci.com. These nanocomposites demonstrated good photocatalytic activity for the degradation of Acid Blue 40 in aqueous solutions under simulated solar light, achieving a high degree of mineralization with 75% total organic carbon (TOC) removal fishersci.com. The superior photocatalytic efficiency of these composites is ascribed to the synergistic effect of improved visible light absorbance and enhanced separation of charge carriers due to the combined presence of lanthanum and graphene oxide fishersci.com.

Research on lanthanum (La) doped TiO₂ photocatalysts (Ti₁₋ₓLaₓO₂) prepared by a solution-combustion procedure has also shown promising results for the breakdown of Methylene (B1212753) Blue dye in aqueous solutions guidetopharmacology.org. A 1.5% La-doped TiO₂ photocatalyst demonstrated superior activity, even outperforming commercial Aeroxide P-25 guidetopharmacology.org. These catalysts also exhibited good reusability, maintaining most of their degradation efficiency after multiple cycles guidetopharmacology.org. Beyond titania and tin dioxide, lanthanum zinc molybdate (B1676688) nanocomposites, synthesized by co-precipitation, have shown photocatalytic degradation of methylene blue dye, primarily through the generation of singlet oxygen and hydrogen oxide radicals wikipedia.org.

Table 2: Photocatalytic Degradation Performance of Lanthanum-Doped Systems

| Catalyst System | Target Pollutant | Irradiation Type | Key Performance Metric (e.g., Degradation/Removal) | Attributed Mechanism/Benefit | Reference |

| Ti-La1 (low La conc.) | Naproxen | UV | Highest photocatalytic activity per mass | Decrement in electron-hole recombination | fishersci.se |

| La-doped SnO₂ nanoparticles | Phenol | Not specified | Degradation of all by-products | - | wikipedia.org |

| La-TiO₂-GO (0.3% La) | Acid Blue 40 | Simulated Solar | 75% TOC removal, good stability (5 cycles) | Improved visible light absorbance, charge carrier separation | fishersci.com |

| 1.5% La-doped TiO₂ | Methylene Blue | UV | Best activity (better than Aeroxide P-25), reusable (5 cycles) | Enhanced reaction rate | guidetopharmacology.org |

| Lanthanum Zinc Molybdate Nanocomposite | Methylene Blue | Light | Complete decolorization | Formation of singlet oxygen and hydrogen oxide radical | wikipedia.org |

Oxidative Coupling of Methane (B114726) (OCM) Catalysis

The oxidative coupling of methane (OCM) is a catalytic process aimed at converting methane into higher hydrocarbons, such as ethane (B1197151) and ethylene. Lanthanum oxide (La₂O₃) is recognized as a catalyst for this reaction easychem.org.

The method of preparing La₂O₃ catalysts significantly influences their surface properties, basicity, and their activity and selectivity in OCM americanelements.com. Specifically, La₂O₃ prepared from this compound through decomposition in a nitrogen (N₂) atmosphere has been shown to exhibit symmetric temperature and concentration oscillations in OCM at or below 933 K over a narrow temperature range americanelements.com. Furthermore, results suggest that La₂O₃ derived from this compound may facilitate the formation of novel catalytic sites that are active at lower temperatures (below 873 K) during the OCM reaction at higher temperatures americanelements.com.